molecular formula C13H12ClNO4S3 B5086193 [4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate

[4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate

Cat. No.: B5086193
M. Wt: 377.9 g/mol
InChI Key: VEEUKZZFMBHMHA-XFFZJAGNSA-N
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Description

[4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate typically involves multiple steps. The initial step often includes the formation of the thiazolidine ring, followed by the introduction of the phenyl group and the methanesulfonate ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thiazolidine ring.

    Reduction: This reaction can affect the carbonyl group in the thiazolidine ring.

    Substitution: This reaction can occur at the chloro or methanesulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor for specific enzymes or as a modulator of biological pathways.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate: shares similarities with other thiazolidine derivatives and methanesulfonate esters.

    Thiazolidine derivatives: These compounds have a similar ring structure and can undergo similar chemical reactions.

    Methanesulfonate esters: These compounds have similar functional groups and can participate in similar substitution reactions.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical and biological activities. Its ability to interact with diverse molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-chloro-2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S3/c1-3-15-12(16)11(21-13(15)20)7-8-6-9(14)4-5-10(8)19-22(2,17)18/h4-7H,3H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEUKZZFMBHMHA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OS(=O)(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OS(=O)(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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